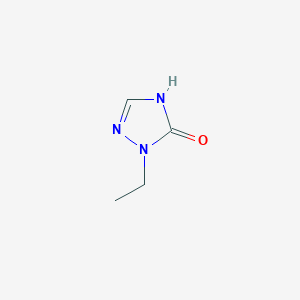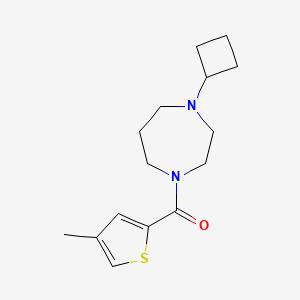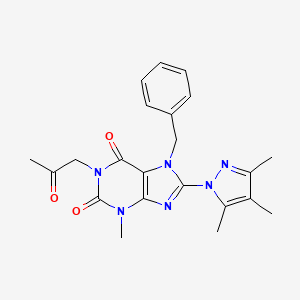![molecular formula C10H11ClF3NO B2363852 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride CAS No. 2387601-05-8](/img/structure/B2363852.png)
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H11ClF3N and it has a molecular weight of 237.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.FC(F)(F)c1ccccc1C2CNC2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
a. Calcimimetic Activity: TFAH acts as a calcimimetic, mimicking the action of calcium on tissues. It allosterically activates calcium receptors, making it a potential therapeutic agent for managing disorders related to calcium homeostasis. Notably, TFAH is the active pharmaceutical ingredient (API) in drugs like Cinacalcet (Sensipar® in North America, Mimpara® in Europe, and Regpara® in Asia) used to treat secondary hyperparathyroidism in patients with chronic kidney disease .
b. Peptidomimetics and Amino Acid Surrogates: TFAH’s structural resemblance to amino acids makes it an intriguing candidate for designing peptidomimetics. Researchers have explored its utility as a building block for creating bioactive peptides and protein-based therapeutics.
Materials Science and Electroluminescence
TFAH’s trifluoromethylphenyl moiety also finds applications in materials science:
a. Electroluminescent Materials: Researchers have synthesized TFAH derivatives and incorporated them into electroluminescent devices. These materials exhibit promising properties for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRASJQRIORBOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)



![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)




![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)

